Methallyltri-n-butyltin
Overview
Description
Mechanism of Action
Target of Action
Methallyltri-n-butyltin is a chemical compound used primarily as a methallylating reagent . It is also used as a sole curative and as a primary and secondary intermediate in pharmaceuticals . .
Mode of Action
As a methallylating reagent, it likely interacts with other molecules by transferring a methallyl group . This can alter the properties of the target molecule and influence its behavior in biological systems.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its role as a methallylating reagent, it could potentially influence a variety of biochemical pathways depending on the molecules it interacts with .
Pharmacokinetics
It is known to be fully miscible with water , which could influence its absorption and distribution in the body
Result of Action
As a methallylating reagent, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, its solubility in water could affect its distribution in aquatic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methallyltri-n-butyltin can be synthesized through the reaction of methallyl chloride with tri-n-butyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methallyltri-n-butyltin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form organotin oxides.
Substitution: Participates in nucleophilic substitution reactions where the methallyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Addition: Methallyl-substituted products
Scientific Research Applications
Methallyltri-n-butyltin has several scientific research applications:
Chemistry: Used as a methallylating reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Tributyltin chloride: Another organotin compound used in similar applications.
Methallyltri-n-butylsilane: A silicon analog with similar reactivity.
Methallyltri-n-butylgermane: A germanium analog with comparable properties
Uniqueness: Methallyltri-n-butyltin is unique due to its specific reactivity and stability, which make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility .
Properties
IUPAC Name |
tributyl(2-methylprop-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIUFVYZGOCGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451924 | |
Record name | methallyltri-n-butyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67883-62-9 | |
Record name | methallyltri-n-butyltin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(2-methylprop-2-en-1-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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